Cas no 2171762-36-8 (3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamidooxolane-2-carboxylic acid)

3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamidooxolane-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamidooxolane-2-carboxylic acid
- EN300-1540156
- 2171762-36-8
- 3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanamido]oxolane-2-carboxylic acid
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- インチ: 1S/C24H26N2O7/c1-31-20(22(27)26-19-10-11-32-21(19)23(28)29)12-25-24(30)33-13-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18-21H,10-13H2,1H3,(H,25,30)(H,26,27)(H,28,29)
- InChIKey: LPGBPTVHSYHGFL-UHFFFAOYSA-N
- ほほえんだ: O1CCC(C1C(=O)O)NC(C(CNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)OC)=O
計算された属性
- せいみつぶんしりょう: 454.17400117g/mol
- どういたいしつりょう: 454.17400117g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 7
- 重原子数: 33
- 回転可能化学結合数: 9
- 複雑さ: 695
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 123Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamidooxolane-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1540156-2.5g |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanamido]oxolane-2-carboxylic acid |
2171762-36-8 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1540156-0.5g |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanamido]oxolane-2-carboxylic acid |
2171762-36-8 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1540156-10000mg |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanamido]oxolane-2-carboxylic acid |
2171762-36-8 | 10000mg |
$14487.0 | 2023-09-26 | ||
Enamine | EN300-1540156-250mg |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanamido]oxolane-2-carboxylic acid |
2171762-36-8 | 250mg |
$3099.0 | 2023-09-26 | ||
Enamine | EN300-1540156-0.1g |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanamido]oxolane-2-carboxylic acid |
2171762-36-8 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1540156-1000mg |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanamido]oxolane-2-carboxylic acid |
2171762-36-8 | 1000mg |
$3368.0 | 2023-09-26 | ||
Enamine | EN300-1540156-0.25g |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanamido]oxolane-2-carboxylic acid |
2171762-36-8 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1540156-5000mg |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanamido]oxolane-2-carboxylic acid |
2171762-36-8 | 5000mg |
$9769.0 | 2023-09-26 | ||
Enamine | EN300-1540156-10.0g |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanamido]oxolane-2-carboxylic acid |
2171762-36-8 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1540156-500mg |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanamido]oxolane-2-carboxylic acid |
2171762-36-8 | 500mg |
$3233.0 | 2023-09-26 |
3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamidooxolane-2-carboxylic acid 関連文献
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3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamidooxolane-2-carboxylic acidに関する追加情報
Introduction to 3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamidooxolane-2-carboxylic acid (CAS No. 2171762-36-8) in Modern Chemical and Pharmaceutical Research
3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamidooxolane-2-carboxylic acid, identified by the CAS number 2171762-36-8, represents a significant compound in the realm of advanced chemical synthesis and pharmaceutical development. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in medicinal chemistry and drug discovery. The presence of a fluoren-9-ylmethyl ester moiety and a propanamidooxolane core suggests a multifaceted utility, particularly in the design of novel bioactive molecules.
The structural composition of this compound is a testament to the ingenuity of synthetic chemists who have meticulously crafted its architecture. The fluoren-9-ylmethyl ester functionality not only imparts stability to the molecule but also serves as a versatile handle for further derivatization. This feature is particularly valuable in the context of peptidomimetics and protease inhibition, where such structural motifs are often employed to enhance binding affinity and metabolic stability.
In recent years, there has been a surge in interest regarding oxolane derivatives due to their unique conformational properties and biological activities. The propanamidooxolane scaffold in this compound contributes to its rigid structure, which can be advantageous in drug design by optimizing pharmacokinetic profiles. Such scaffolds have been explored in various therapeutic areas, including antiviral, anti-inflammatory, and anticancer agents.
The pharmaceutical industry has increasingly recognized the importance of fluorene-based compounds in drug development. The fluoren-9-ylmethyl ester group not only enhances the solubility of the molecule but also provides a platform for further functionalization via enzymatic or chemical hydrolysis. This adaptability makes it an attractive candidate for prodrug strategies, where the ester group can be selectively cleaved in vivo to release the active moiety.
Recent advancements in computational chemistry have enabled more precise predictions of molecular interactions, which has significantly influenced the design of novel drug candidates. The structural features of 3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamidooxolane-2-carboxylic acid make it an excellent candidate for virtual screening against biological targets. High-throughput virtual screening (HTVS) combined with molecular dynamics simulations has been employed to identify potential binding pockets and optimize lead structures.
The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. Modern synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been instrumental in constructing complex molecular frameworks efficiently. The use of advanced analytical techniques like NMR spectroscopy and mass spectrometry has further facilitated the characterization of this compound.
In the context of drug discovery, peptidomimetics have emerged as a powerful tool for overcoming limitations associated with peptide drugs, such as poor bioavailability and susceptibility to proteolytic degradation. The amide linkage in this compound's structure mimics peptide bonds while incorporating additional functional groups that can modulate biological activity. This approach has led to the development of several promising candidates for treating neurological disorders, cancer, and infectious diseases.
The role of fluorene derivatives in medicinal chemistry cannot be overstated. Their unique photophysical properties make them valuable in imaging agents and photodynamic therapy (PDT) applications. Additionally, their stability under various conditions enhances their suitability for long-term storage and formulation into pharmaceutical products. The incorporation of a fluoren-9-ylmethyl ester into this compound not only improves its pharmacological profile but also opens avenues for exploring its potential in these emerging therapeutic modalities.
Current research is focused on expanding the chemical space by designing novel analogs of this compound with enhanced efficacy and reduced toxicity. Structure-based drug design (SBDD) approaches have been particularly effective in this regard, leveraging crystallographic data and computational models to guide rational modifications. By systematically altering key structural features, such as substituents on the propanamidooxolane core or the nature of the amine protecting group, researchers aim to develop next-generation therapeutics.
The growing interest in bioconjugation strategies has also spurred investigations into using this compound as a precursor for antibody-drug conjugates (ADCs). The presence of multiple reactive sites allows for site-specific labeling with cytotoxic agents or imaging probes, enhancing targeted therapy options. Such conjugates have shown promise in clinical trials for treating solid tumors and hematological malignancies.
In conclusion,3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamidooxolane-2-carboxylic acid (CAS No. 2171762-36-8) exemplifies the intersection of innovative chemistry and pharmaceutical science. Its complex structure offers numerous opportunities for therapeutic applications, particularly in peptidomimetics and fluorinated drug candidates. As research continues to uncover new biological targets and synthetic methodologies, compounds like this are poised to play a pivotal role in shaping future treatments across various disease areas.
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